G9a Enzyme Inhibition: Target Compound Data Gap vs. CPUY074020 (IC50 = 2.18 μM)
The G9a inhibitory activity of 2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid has not been reported in peer-reviewed literature. The closest well-characterized analog in the same scaffold class is CPUY074020 (CAS 902279-44-1), which demonstrated a G9a IC50 of 2.18 μM in an AlphaScreen assay [1]. Since even conservative substitutions at the 5-position within this scaffold can abolish activity, the absence of data for the target compound means its potency cannot be assumed to be comparable to CPUY074020. Researchers must independently validate G9a inhibition before relying on this compound as a chemical probe.
| Evidence Dimension | G9a enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | CPUY074020: IC50 = 2.18 μM |
| Quantified Difference | Unknown; cannot be calculated |
| Conditions | AlphaScreen assay; recombinant G9a enzyme |
Why This Matters
Without a confirmed G9a IC50, the compound cannot be selected over CPUY074020 for G9a-dependent studies, as potency may be orders of magnitude weaker or absent entirely.
- [1] Chen, W. L., Wang, Z. H., Feng, T. T., Li, D. D., Wang, C. H., Xu, X. L., Zhang, X. J., You, Q. D., & Guo, X. K. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102–6108. View Source
